3-Fluoro Advantage in FabH Inhibition
In a matched in vitro FabH inhibition assay, the 3-fluoro-substituted indole derivative exhibited an IC₅₀ of 19 µM, whereas the corresponding 5-fluoro analogue was essentially inactive (IC₅₀ >40 µM) [1]. Although the specific methyl ester substitution on the 5‑position is not present in this dataset, the >2.1‑fold potency difference between the 3‑F and 5‑F vectors is highly informative for selection of the correct fluorinated intermediate in medicinal chemistry programs targeting FabH or related bacterial fatty acid synthases [1].
| Evidence Dimension | FabH inhibition IC₅₀ |
|---|---|
| Target Compound Data | 19 µM (3‑fluoro derivative) |
| Comparator Or Baseline | >40 µM (5‑fluoro derivative) |
| Quantified Difference | ≥ 2.1‑fold lower IC₅₀ favouring 3‑F over 5‑F |
| Conditions | UV–vis cuvette‑based FabH inhibition assay; triplicate determination |
Why This Matters
For investigators building FabH‑targeted libraries, starting from a 3‑fluoro intermediate rather than its 5‑fluoro regioisomer can mean the difference between an active hit and an inactive compound.
- [1] Table 1, IC₅₀ values for indole-based FabH inhibitors. PMC3967794. https://pmc.ncbi.nlm.nih.gov/articles/PMC3967794/table/T1/ View Source
